molecular formula C₁₆H₁₃N₂Na₂O₆P (anhydrous) B1159679 Fosphenytoin sodium hydrate

Fosphenytoin sodium hydrate

Cat. No.: B1159679
M. Wt: 406.24
Attention: For research use only. Not for human or veterinary use.
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Description

Systematic IUPAC Nomenclature and Structural Characterization

Fosphenytoin sodium hydrate is systematically named according to IUPAC guidelines as disodium [(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methoxy]phosphate heptahydrate . This nomenclature reflects its core structure:

  • A 5,5-diphenylimidazolidine-2,4-dione backbone (hydantoin derivative)
  • A phosphoryloxymethyl group at position 3 of the imidazolidinedione ring
  • Two sodium counterions
  • Seven water molecules of crystallization.

The structural characterization confirms:

  • Parent compound : Fosphenytoin (CID 56339), with sodium ions replacing acidic hydrogens on the phosphate group.
  • Hydration state : Crystalline form includes seven water molecules per fosphenytoin disodium unit, as evidenced by the molecular formula C₁₆H₁₃N₂Na₂O₆P·7H₂O .

Table 1: Key Identifiers of this compound

Property Value Source
IUPAC Name Disodium [(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methoxy]phosphate heptahydrate
CAS Registry Number 92134-98-0 (anhydrous); 9X1NTA9SRP (hydrate)
Molecular Formula (Hydrate) C₁₆H₂₇N₂Na₂O₁₃P

Molecular Formula and Hydration State Analysis

The anhydrous form of fosphenytoin sodium has the molecular formula C₁₆H₁₃N₂Na₂O₆P (MW 406.24 g/mol). In its hydrated form, seven water molecules are incorporated, resulting in:

  • Hydrated formula : C₁₆H₁₃N₂Na₂O₆P·7H₂O
  • Molecular weight : 532.34 g/mol.

Hydration Effects :

  • Solubility enhancement : The heptahydrate form improves aqueous solubility (>15 mg/mL in water), critical for intravenous administration.
  • Crystalline stability : Water molecules stabilize the ionic lattice via hydrogen bonding between phosphate groups and Na⁺ ions.

Table 2: Anhydrous vs. Hydrated Forms

Property Anhydrous Form Hydrated Form (Heptahydrate)
Molecular Formula C₁₆H₁₃N₂Na₂O₆P C₁₆H₂₇N₂Na₂O₁₃P
Molecular Weight 406.24 g/mol 532.34 g/mol
Water Content 0% 22.7% (theoretical)
Key Spectral Data IR: P=O stretch at 1260 cm⁻¹ XRD: Distinct hydrate peaks

Stereochemical Considerations and Isomeric Forms

This compound exhibits no chiral centers due to:

  • Symmetrical diphenyl groups at positions 4 and 4 of the imidazolidinedione ring.
  • Planar geometry at the phosphorus atom in the phosphate ester.

Isomerism Analysis :

  • Tautomerism : The 2,4-imidazolidinedione core permits keto-enol tautomerism, but the diketo form dominates under physiological pH.
  • Geometric isomerism : Absent due to unrestricted rotation around single bonds in the phosphoryloxymethyl group.

Table 3: Stereochemical Profile

Feature Analysis
Chiral Centers 0 (Achiral molecule)
Tautomeric Forms Keto form predominant
Geometric Isomers None
Conformational Flexibility Limited due to rigid hydantoin core

Properties

Molecular Formula

C₁₆H₁₃N₂Na₂O₆P (anhydrous)

Molecular Weight

406.24

Synonyms

5,5-Diphenyl-3-[(phosphonooxy)methyl]-2,4-imidazolidinedione Sodium Salt Hydrate;  ACC 9653 Hydrate;  ACC 9653-010 Hydrate;  CI 982 Hydrate;  Cetebyx Hydrate;  Pro-Epanutin Hydrate

Origin of Product

United States

Chemical Reactions Analysis

Conversion to Phenytoin

  • Fosphenytoin is a prodrug of phenytoin. Its anticonvulsant effects are attributed to phenytoin .

  • Following parenteral administration, fosphenytoin is converted to phenytoin by endogenous phosphatases . The conversion half-life is approximately 15 minutes . In dogs, the conversion half-life is approximately 3 minutes, and in rats, less than 1 minute .

  • For every mmol of fosphenytoin administered, one mmol of phenytoin is produced .

  • The hydrolysis of fosphenytoin to phenytoin yields phosphate and formaldehyde as metabolites .

  • Formaldehyde is subsequently converted to formate, which is metabolized via a folate-dependent mechanism .

Metabolism and Elimination of Phenytoin

  • Phenytoin, derived from fosphenytoin, is extensively metabolized in the liver and excreted in the urine .

  • The primary metabolite in urine is 5-(p-hydroxyphenyl)-5-phenylhydantoin and its glucuronide .

  • A small amount of unchanged phenytoin (1% to 5% of the fosphenytoin dose) is recovered in the urine .

  • Hepatic metabolism of phenytoin is saturable . Phenytoin is metabolized hepatically by CYP2C9 and, to a lesser extent, by CYP2C19 .

Factors Affecting Phenytoin Binding

  • Fosphenytoin and phenytoin are highly bound to plasma proteins, primarily albumin .

  • Fosphenytoin can displace phenytoin from plasma protein binding sites .

  • The fraction of unbound phenytoin can increase (up to 30%) during the conversion of fosphenytoin to phenytoin .

Mechanism of Action of Phenytoin

  • Phenytoin acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation .

  • It promotes sodium efflux from neurons, stabilizing the threshold against hyperexcitability .

  • Phenytoin can inhibit calcium flux across neuronal membranes and modulate voltage-dependent calcium channels of neurons .

  • It can enhance the sodium-potassium ATPase activity of neurons and glial cells .

Adverse Reactions

  • Fosphenytoin carries a risk of hypersensitivity reactions, including skin rash .

  • Severe cutaneous adverse reactions, such as Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) and Stevens-Johnson Syndrome/Toxic Epidermal Necrolysis (SJS/TEN), can occur .

  • Cases of acute hepatotoxicity, including rare cases of acute hepatic failure, have been reported with phenytoin .

  • Hematopoietic complications, some fatal, have been reported with phenytoin .

Q & A

Basic: What are the validated chromatographic parameters for assessing fosphenytoin sodium hydrate purity in pharmacopeial methods?

Answer:
The United States Pharmacopeia (USP) outlines specific chromatographic criteria for this compound analysis. Key parameters include:

  • Column efficiency : ≥5,000 theoretical plates for fosphenytoin sodium .
  • Tailing factor : ≤1.6 for the fosphenytoin peak .
  • System precision : Relative standard deviation (RSD) ≤0.5% for replicate injections .
    Researchers must prepare standard and assay solutions as per USP guidelines, ensuring phenytoin-related compounds (e.g., phenytoin-related compound B) are resolved with baseline separation. System suitability tests should precede sample analysis to validate these parameters .

Basic: How is this compound structurally characterized, and what analytical techniques confirm its hydrate form?

Answer:
this compound (C₁₆H₁₃N₂Na₂O₆P·7H₂O) is a prodrug of phenytoin. Structural confirmation requires:

  • X-ray crystallography or NMR to verify the sodium-bound phosphate ester structure and hydrate stoichiometry .
  • Karl Fischer titration to quantify water content and validate the hydrate form .
    Thermogravimetric analysis (TGA) can further differentiate between anhydrous and hydrated forms by measuring mass loss upon heating .

Advanced: How should researchers resolve discrepancies in pharmacokinetic data when studying this compound’s conversion to phenytoin?

Answer:
Contradictions in conversion rates may arise from:

  • pH-dependent hydrolysis : Optimize in vitro conditions (e.g., buffer pH 7.4 at 37°C) to mimic physiological environments .
  • Enzyme variability : Use standardized phosphatase sources (e.g., alkaline phosphatase) to ensure consistent enzymatic conversion .
  • Analytical cross-validation : Compare HPLC-UV (for phenytoin quantification) with LC-MS/MS to confirm metabolite identity and address matrix interference .
    Report RSD for triplicate measurements and validate against USP reference standards .

Advanced: What experimental design considerations are critical for assessing this compound’s stability in formulation studies?

Answer:

  • Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways (e.g., hydrolysis to phenytoin) .
  • Stability-indicating assays : Use HPLC with photodiode array detection to resolve degradation products from the parent compound .
  • Kinetic modeling : Calculate degradation rate constants (k) under varied conditions to predict shelf life .
    Include negative controls (e.g., inert atmosphere) to isolate oxidation effects .

Advanced: How can researchers troubleshoot poor resolution in HPLC analysis of this compound and its impurities?

Answer:
Poor peak resolution may result from:

  • Column aging : Replace columns if efficiency drops below 5,000 plates or tailing exceeds 1.6 .
  • Mobile phase optimization : Adjust acetonitrile-to-buffer ratios (e.g., 30:70 v/v) or buffer pH (e.g., phosphate buffer pH 2.5) to enhance separation .
  • Standard preparation errors : Ensure phenytoin-related compound B is included in system suitability tests to confirm resolution ≥2.0 .
    Revalidate method parameters after any adjustments and document deviations .

Basic: What are the key steps for preparing this compound stock solutions in pharmacokinetic studies?

Answer:

  • Solubility : Dissolve in deionized water or isotonic saline (pH ~8.5) to prevent precipitation .
  • Standard curve preparation : Serial dilute in blank matrix (e.g., plasma) to cover expected concentrations (e.g., 1–100 µg/mL) .
  • Stability : Store aliquots at -80°C and avoid freeze-thaw cycles to minimize hydrolysis .
    Validate recovery rates (>95%) using spiked samples and internal standards (e.g., deuterated phenytoin) .

Advanced: How should researchers address inter-laboratory variability in this compound bioanalytical assays?

Answer:

  • Harmonized protocols : Adopt USP or ICH guidelines for method transfer, including predefined acceptance criteria (e.g., ±15% accuracy) .
  • Cross-lab validation : Share blinded samples between labs to assess reproducibility and identify sources of variability (e.g., column lot differences) .
  • Data normalization : Use relative response factors (RRF) for impurity quantification to mitigate instrument sensitivity variations .

Basic: What spectroscopic techniques are used to differentiate this compound from its degradation products?

Answer:

  • FT-IR spectroscopy : Identify phosphate ester bonds (P=O stretch at ~1250 cm⁻¹) and hydrate O-H stretches (~3400 cm⁻¹) .
  • UV-Vis spectroscopy : Compare λmax shifts (e.g., phenytoin at 210 nm vs. fosphenytoin at 225 nm) to detect hydrolysis .
  • Mass spectrometry : Use ESI-MS in negative ion mode to confirm molecular ions ([M-H]⁻ at m/z 415 for fosphenytoin) and fragment patterns .

Advanced: What statistical approaches are recommended for analyzing contradictory data in this compound efficacy studies?

Answer:

  • Meta-analysis : Pool data from preclinical studies (e.g., rodent seizure models) using random-effects models to account for heterogeneity .
  • Sensitivity analysis : Test if outliers (e.g., atypical pharmacokinetic profiles) significantly alter conclusions .
  • Bayesian methods : Incorporate prior data on phenytoin’s therapeutic index to refine fosphenytoin dose-response curves .
    Report 95% confidence intervals and effect sizes to contextualize contradictions .

Basic: What are the ethical and documentation standards for reporting this compound research?

Answer:

  • Data integrity : Archive raw chromatograms, spectra, and lab notebooks in FAIR-compliant repositories .
  • Reproducibility : Detail buffer compositions, column specifications, and instrument settings in supplementary materials .
  • Ethical compliance : Declare animal or human subject approvals (e.g., IACUC/IRB protocols) in methods sections .

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